molecular formula C12H23N3O2 B2981089 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea CAS No. 1795169-20-8

1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea

Cat. No. B2981089
CAS RN: 1795169-20-8
M. Wt: 241.335
InChI Key: IWLLGVUQRPGCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea is a chemical compound that is commonly used in scientific research. This compound is synthesized using specific methods and has a unique mechanism of action that makes it useful in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea involves the inhibition of sGC, which leads to a decrease in the production of cyclic guanosine monophosphate (cGMP). This decrease in cGMP levels results in the relaxation of smooth muscle cells in the vasculature, leading to a reduction in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea are primarily related to its inhibition of sGC. This inhibition leads to a decrease in cGMP levels, which results in the relaxation of smooth muscle cells in the vasculature. This relaxation leads to a reduction in blood pressure, making this compound useful in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea in lab experiments is its well-established synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, one limitation of this compound is its selectivity for sGC, which may limit its usefulness in certain studies.

Future Directions

There are several future directions for research involving 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea. One potential direction is the development of more selective inhibitors of sGC. Additionally, further studies investigating the role of sGC in the regulation of smooth muscle tone in the vasculature may provide valuable insights into the treatment of hypertension. Finally, the use of 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea in combination with other compounds may lead to the development of more effective treatments for hypertension.

Synthesis Methods

The synthesis of 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 1-methylpiperidin-4-amine with oxolan-2-carboxylic acid followed by the addition of isobutyl chloroformate. The resulting product is then purified using column chromatography to obtain a white solid. This method of synthesis is well-established and has been used in numerous studies.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea has various scientific research applications, including its use as a selective inhibitor of the enzyme soluble guanylate cyclase (sGC). This enzyme plays a critical role in the regulation of blood pressure, and the inhibition of sGC by 1-(1-Methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea has been shown to reduce blood pressure in animal models. Additionally, this compound has been used in studies investigating the role of sGC in the regulation of smooth muscle tone in the vasculature.

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-15-6-4-10(5-7-15)14-12(16)13-9-11-3-2-8-17-11/h10-11H,2-9H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLLGVUQRPGCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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